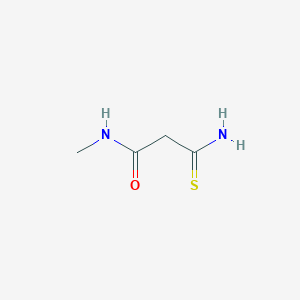

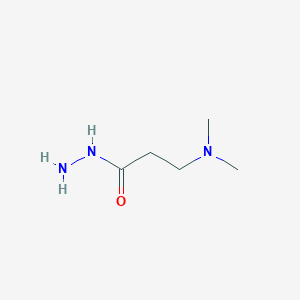

3-氨基-N-甲基-3-硫代丙酰胺

描述

The compound 3-amino-N-methyl-3-thioxopropanamide is a thioxo-amide derivative, which is a class of compounds characterized by the presence of a sulfur atom in the amide group. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The research on such compounds has led to the synthesis of various analogs with diverse structural features and biological activities.

Synthesis Analysis

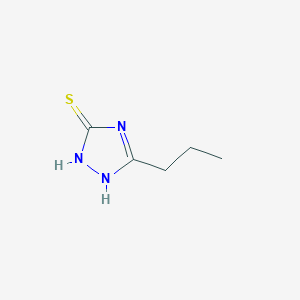

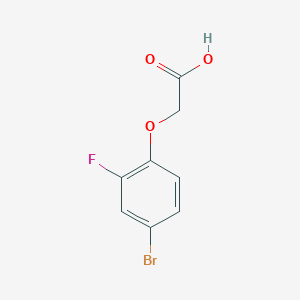

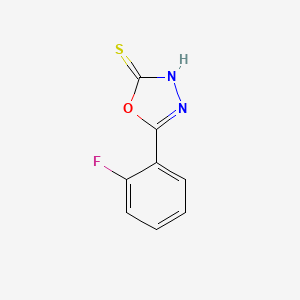

The synthesis of thioxo-amide derivatives is typically achieved through the reaction of appropriate amines with isothiocyanates or by modifying existing amide compounds to introduce the sulfur atom. For instance, the synthesis of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, a related compound, involves the reaction of 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate . Similarly, the synthesis of N-1-(3,5-dimethyl-4-isoxazolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol-3-yl)propanamides as potential antitumor agents is accomplished from 4-amino-3,5-dimethylisoxazole in five steps . These methods highlight the versatility of synthetic approaches in the generation of thioxo-amide derivatives.

Molecular Structure Analysis

The molecular structure of thioxo-amide derivatives is often elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea was determined by these methods, revealing an anti-disposition of the thioamide–N–H atoms and an intramolecular N–H⋯N hydrogen bond . The molecular conformation and packing in the solid state are also characterized, providing insights into the intermolecular interactions that govern the assembly of these molecules.

Chemical Reactions Analysis

Thioxo-amide derivatives can participate in various chemical reactions, often leading to the formation of complex structures with interesting properties. An unusual Michael reaction involving 3-amino-N-phenyl-3-thioxopropanamide resulted in a mixture of products, demonstrating the reactivity of the thioxo-amide moiety under basic conditions . Additionally, the prepared 4-alkyl-6-amino-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides can undergo regioselective alkylation at the sulfur atom, showcasing the potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of thioxo-amide derivatives are influenced by their molecular structure. The presence of the thioamide group can affect the compound's stability, solubility, and reactivity. The intramolecular hydrogen bonding observed in some thioxo-amides can lead to increased stability and influence the compound's melting point and solubility . The reactivity of these compounds towards nucleophiles and electrophiles, as well as their ability to form hydrogen bonds, can be exploited in the design of new materials and drugs.

科学研究应用

Application 1: Synthesis of Pyrido[3,2-f][1,4]thiazepines

- Summary of Application: 3-amino-N-methyl-3-thioxopropanamide is used in the synthesis of novel pyrido[3,2-f][1,4]thiazepines .

- Methods of Application: The compound reacts with ethyl acetoacetate to form 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, which then reacts with α-haloketones to produce 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f][1,4]thiazepin-5-ones .

- Results or Outcomes: The reaction yields better results in shorter times when using microwave as a source of heat compared to traditional methods .

Application 2: Synthesis of Functionally Substituted Nicotinamides

- Summary of Application: 3-amino-N-methyl-3-thioxopropanamide is used in the synthesis of functionally substituted nicotinamides .

- Methods of Application: Derivatives of ethoxymethylenemalonic acids condense with 3-amino-N-methyl-3-thioxopropanamide in the presence of sodium ethylate to produce chalcogenopyridines and polyfunctionally substituted dienes, which are then converted into nicotinamide derivatives .

- Results or Outcomes: The paper does not provide specific quantitative data or statistical analyses .

安全和危害

The safety and hazards of 3-amino-N-methyl-3-thioxopropanamide are not explicitly mentioned in the search results. However, it is advised to handle it under inert gas, protect it from moisture, and keep the container tightly closed3. It should be used only outdoors or in a well-ventilated area, and personal protective equipment should be used as required3.

未来方向

The future directions of 3-amino-N-methyl-3-thioxopropanamide are not explicitly mentioned in the search results. However, given its role in the synthesis of functionally substituted nicotinamides2, it may have potential applications in the development of new pharmaceuticals or biochemical research.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.

属性

IUPAC Name |

3-amino-N-methyl-3-sulfanylidenepropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2OS/c1-6-4(7)2-3(5)8/h2H2,1H3,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZFVJHGLHOJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365481 | |

| Record name | 3-amino-N-methyl-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-methyl-3-thioxopropanamide | |

CAS RN |

59749-86-9 | |

| Record name | 3-Amino-N-methyl-3-thioxopropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59749-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-N-methyl-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)